4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole
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Overview
Description
4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine, ethyl, fluorine, and methyl substituents on the pyrazole ring. These substituents can significantly influence the compound’s chemical properties and reactivity, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the bromine substituent: This step often involves bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the ethyl and methyl groups: Alkylation reactions using ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Introduction of the fluorine substituent: This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine substituent allows for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Coupling: Formation of biaryl or alkyne-substituted pyrazoles.
Scientific Research Applications
4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the bromine, ethyl, fluorine, and methyl groups can influence its binding affinity and specificity towards molecular targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-3-methyl-1H-pyrazole
- 5-Fluoro-1-ethyl-3-methyl-1H-pyrazole
Uniqueness
4-Bromo-1-ethyl-5-fluoro-3-methyl-1H-pyrazole is unique due to the specific combination of substituents on the pyrazole ring. This combination can result in distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of both bromine and fluorine can enhance its reactivity in substitution and coupling reactions, while the ethyl and methyl groups can influence its steric and electronic properties.
Properties
IUPAC Name |
4-bromo-1-ethyl-5-fluoro-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrFN2/c1-3-10-6(8)5(7)4(2)9-10/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYZDLXUNGOREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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